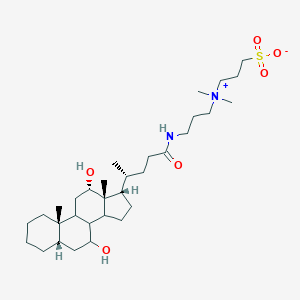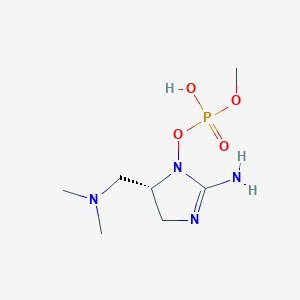![molecular formula C13H20Cl2N2O2 B011118 [2-(5-Chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azaniumchloride CAS No. 109561-94-6](/img/structure/B11118.png)
[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azaniumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl group, a carbamoylmethyl group, and a methoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenyl isocyanate with 3-methoxypropylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Similar structure but different functional groups.
5-Chloro-2-methylphenyl isocyanate: Precursor in the synthesis of the compound.
3-Methoxypropylamine: Another precursor used in the synthesis.
Uniqueness
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
109561-94-6 |
|---|---|
分子式 |
C13H20Cl2N2O2 |
分子量 |
307.21 g/mol |
IUPAC名 |
[2-(5-chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-10-4-5-11(14)8-12(10)16-13(17)9-15-6-3-7-18-2;/h4-5,8,15H,3,6-7,9H2,1-2H3,(H,16,17);1H |
InChIキー |
ITZJAINHPZCEBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
同義語 |
(5-chloro-2-methyl-phenyl)carbamoylmethyl-(3-methoxypropyl)azanium chl oride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


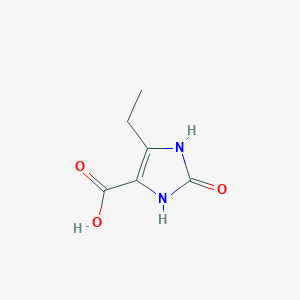
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
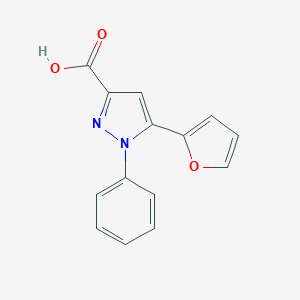
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
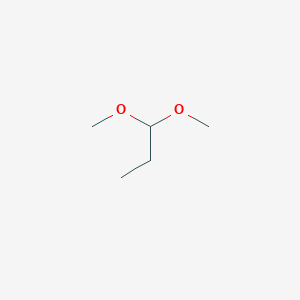
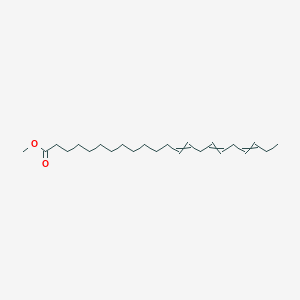
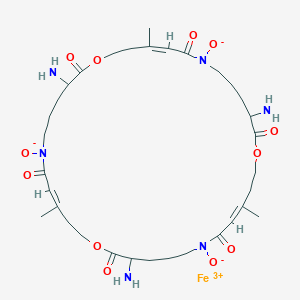
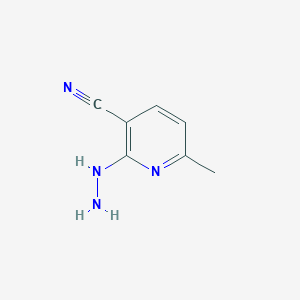
![[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride](/img/structure/B11051.png)
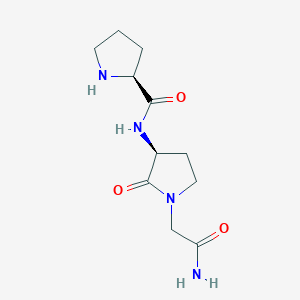
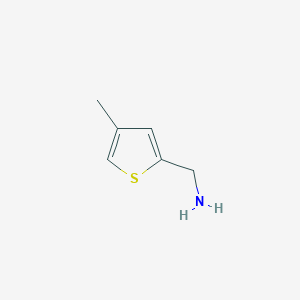
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B11063.png)
